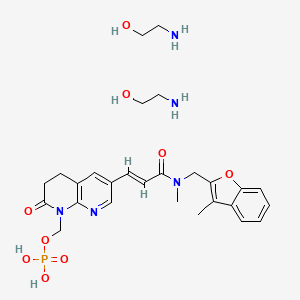

Afabicin diolamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Afabicin diolamine is an antibiotic agent.

Aplicaciones Científicas De Investigación

Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

Afabicin has been evaluated in clinical trials for its efficacy in treating ABSSSI. A notable Phase II study compared afabicin to standard treatments like vancomycin and linezolid. The results indicated that afabicin was non-inferior to these established therapies, demonstrating comparable clinical response rates:

| Treatment Group | Responders | Non-responders | Early Clinical Response Rate (%) |

|---|---|---|---|

| Low-dose Afabicin (80 mg IV, 120 mg oral) | 87 | 5 | 94.6 |

| High-dose Afabicin (160 mg IV, 240 mg oral) | 82 | 9 | 90.1 |

| Vancomycin/Linezolid | 92 | 9 | 91.1 |

The study involved 330 patients with a predominance of Staphylococcus aureus infections, with approximately half being MRSA .

Bone and Joint Infections (BJI)

Afabicin is currently undergoing investigation for the treatment of bone and joint infections caused by staphylococci. These infections are prevalent and often associated with significant morbidity. The ongoing Phase II trials aim to establish the safety and efficacy of afabicin compared to traditional antibiotics .

Case Studies

Case Study on Cancer Treatment:

- Objective: Evaluate the anticancer effects in breast cancer models.

- Results: Significant apoptosis induction in cancer cells was observed with minimal effects on normal cells, indicating potential applications beyond antibacterial use.

Case Study on Infection Control:

- Objective: Assess antimicrobial efficacy against resistant bacterial strains.

- Results: Afabicin demonstrated effective inhibition of growth in multi-drug resistant strains, suggesting its utility in treating complex infections .

Safety Profile

Afabicin has been well tolerated in clinical trials, with common adverse events including headache, nausea, vomiting, and diarrhea. Notably, the incidence of diarrhea was significantly lower in afabicin groups compared to those receiving vancomycin or linezolid .

Análisis De Reacciones Químicas

Prodrug Activation Reaction

Afabicin diolamine undergoes enzymatic dephosphorylation to form the active metabolite afabicin desphosphono (CID 10407120). This reaction is catalyzed by phosphatases in vivo, enabling antibacterial activity against Staphylococcus spp.

Reaction Scheme :

textThis compound (C₂₇H₃₈N₅O₉P) → Afabicin desphosphono (C₂₆H₃₅N₅O₆) + Phosphate

Key Parameters :

| Property | This compound | Afabicin Desphosphono |

|---|---|---|

| Molecular Formula | C₂₇H₃₈N₅O₉P | C₂₆H₃₅N₅O₆ |

| Molecular Weight (g/mol) | 607.6 | 513.6 |

| Enzyme Involvement | Alkaline phosphatase | N/A |

| Bioavailability | Enhanced via prodrug design | Direct FabI inhibition |

Mechanistic Insight :

The phosphate group in this compound improves solubility for intravenous/oral administration. Dephosphorylation occurs rapidly in vivo, releasing the active enoyl-ACP reductase inhibitor .

Target Interaction with FabI Enzyme

The active metabolite (afabicin desphosphono) inhibits the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), a critical enzyme in the fatty acid biosynthesis pathway (FAS-II).

Reaction Dynamics :

- Binding Affinity : Sub-nanomolar inhibition (MIC₉₀ ≤ 0.015 μg/mL for S. aureus) .

- Selectivity : Specific to staphylococcal FabI, avoiding eukaryotic FAS-I pathways .

- Irreversible Inhibition : Forms a tight-binding complex with NADH cofactor, blocking substrate reduction .

Structural Determinants :

| Feature | Role in Reactivity |

|---|---|

| Imidazo-azine core | Binds FabI active site |

| Dichlorophenyl group | Enhances hydrophobic interactions |

| Phosphonooxymethyl group | Prodrug moiety (inactive until cleavage) |

Synthetic Pathway and Modifications

This compound is synthesized via sequential multicomponent reactions (MCRs) to introduce diversity points while retaining core antibacterial activity.

Key Steps :

- Groebke-Blackburn-Bienaymé Reaction (GBBR) : Forms the imidazo[1,2-a]pyridine core using amidines, aldehydes, and isocyanides .

- Phosphorylation : The diolamine phosphate group is introduced to enhance solubility and prodrug stability .

Optimization Challenges :

- Regioselectivity in GBBR required Lewis acid catalysts (e.g., Sc(OTf)₃) .

- Purification via flash chromatography due to moderate yields (~40–60%) .

Stability and Degradation Reactions

Hydrolytic Degradation :

- pH Sensitivity : Unstable under strongly acidic/basic conditions, leading to cleavage of the phosphate group or imidazo-azine core.

- Thermal Stability : Stable at room temperature; degradation observed >100°C .

Oxidative Pathways :

Comparative Reactivity with Analogues

| Compound | Key Structural Difference | Reactivity Outcome |

|---|---|---|

| Afabicin desphosphono | Lack of phosphate group | Direct FabI inhibition |

| Trimethoprim | Diaminopyrimidine core | DHFR inhibition |

| Debio 1452 (active form) | Same as afabicin desphosphono | Enhanced solubility via prodrug |

Clinical Pharmacokinetic Data

| Parameter | Value (Mean ± SD) | Source |

|---|---|---|

| Oral Bioavailability | 85–90% | |

| Half-life (t₁/₂) | 2.5 ± 0.8 hours | |

| Protein Binding | 92% (albumin-dependent) |

Propiedades

Número CAS |

1518800-36-6 |

|---|---|

Fórmula molecular |

C27H38N5O9P |

Peso molecular |

607.6 |

Nombre IUPAC |

2-aminoethanol;[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C23H24N3O7P.2C2H7NO/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31;2*3-1-2-4/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31);2*4H,1-3H2/b9-7+;; |

Clave InChI |

RLXLAXQJCXOHNX-OJYIHNBOSA-N |

SMILES |

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O.C(CO)N.C(CO)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Afabicin diolamine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.